Product packaging for 4,5-Diphenylisoxazole(Cat. No.:CAS No. 14677-21-5)

4,5-Diphenylisoxazole

Cat. No.: B084616
CAS No.: 14677-21-5
M. Wt: 221.25 g/mol
InChI Key: PHHYPNOXXPWYII-UHFFFAOYSA-N
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Description

4,5-Diphenylisoxazole (CAS 14677-21-5) is a high-purity, solid organic compound with the molecular formula C 15 H 11 NO and a molecular weight of 221.26 g/mol. This chemical features an isoxazole ring core, a five-membered heterocycle containing oxygen and nitrogen atoms, substituted at the 4 and 5 positions with phenyl groups . This compound serves as a valuable synthetic intermediate and scaffold in organic chemistry and pharmaceutical research. Isoxazole derivatives are prominent in medicinal chemistry due to their diverse biological activities. Research into diarylisoxazoles has demonstrated their significance as key structural motifs, particularly in the development of highly selective enzyme inhibitors . Studies on similar 3,4-diarylisoxazoles have shown potent and selective inhibition of Cyclooxygenase-1 (COX-1), affecting processes like platelet aggregation through the inhibition of thromboxane A2, which highlights the potential of this chemical class in pharmacological probe development . Furthermore, the compound is of interest in synthetic methodology development. It can be involved in metal-catalyzed coupling reactions, such as those with alkynyl thioethers, to construct complex heterocyclic systems like pyrroles, which are privileged structures in drug discovery . The structural features of this compound make it a versatile building block for creating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Applications: Pharmaceutical Research (as a synthetic intermediate for potential bioactive molecules); Organic Synthesis (as a building block for complex heterocycles); Medicinal Chemistry (for SAR studies and probe development); Material Science (as a precursor for functional materials). Please Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B084616 4,5-Diphenylisoxazole CAS No. 14677-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14677-21-5

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4,5-diphenyl-1,2-oxazole

InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H

InChI Key

PHHYPNOXXPWYII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3

Other CAS No.

14677-21-5

Synonyms

4,5-Diphenylisoxazole

Origin of Product

United States

Synthetic Methodologies for 4,5 Diphenylisoxazole and Its Functionalized Analogues

Foundational Cyclization Protocols

The construction of the 4,5-diphenylisoxazole core predominantly relies on cyclization reactions that form the heterocyclic ring from acyclic precursors. These methods often involve the reaction of a three-carbon component with a source of hydroxylamine (B1172632).

Cyclocondensation Approaches with Hydroxylamine Derivatives

Cyclocondensation reactions involving hydroxylamine or its salts are a cornerstone in isoxazole (B147169) synthesis. These approaches are versatile, allowing for the formation of the isoxazole ring from a variety of starting materials.

One of the classical and most versatile methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne. For the synthesis of this compound, this involves the reaction of benzonitrile (B105546) oxide with phenylacetylene (B144264). Benzonitrile oxide is typically generated in situ from benzaldehyde (B42025) oxime by oxidation with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide. The subsequent 1,3-dipolar cycloaddition with phenylacetylene proceeds to form the this compound ring. wikipedia.org

Alternatively, α,β-unsaturated ketones can serve as precursors. While this method more commonly yields isoxazoline (B3343090) (dihydroisoxazole) derivatives, subsequent oxidation can provide the aromatic isoxazole ring.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily accessible precursors for the synthesis of 3,5-diaryl and other substituted isoxazoles. The reaction of a chalcone (B49325) with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate (B1210297), typically leads to the formation of the corresponding isoxazoline, which can then be oxidized to the isoxazole. nih.gov For instance, the reaction of 1,3-diphenyl-2-propen-1-one (diphenyl chalcone) with hydroxylamine would be expected to yield 3,5-diphenyl-4,5-dihydroisoxazole.

A more direct route to the aromatic isoxazole from a chalcone intermediate involves the use of chalcone dibromides. The reaction of an α,β-dibromo chalcone with hydroxylamine hydrochloride in the presence of a base like triethanolamine (B1662121) can directly furnish the isoxazole. rjpbcs.com In this method, the dibromide undergoes a cyclization-elimination sequence with hydroxylamine to afford the aromatic isoxazole ring. While many examples in the literature report the synthesis of 3,5-diphenylisoxazole (B109209) through this route, the synthesis of the 4,5-diphenyl isomer would require a different starting chalcone, specifically one that would lead to the desired substitution pattern upon cyclization.

A related approach involves the use of chalcone epoxides. A facile and efficient synthesis of 4,5-diarylisoxazole derivatives has been developed via an iodine-mediated reaction of α,β-chalcone epoxides with hydroxylamine hydrochloride under mild and metal-free conditions. researchgate.net

Table 1: Synthesis of Isoxazole Derivatives from Chalcone Precursors

Starting MaterialReagentsProductReference
Substituted ChalconesHydroxylamine hydrochloride, KOH/Ethanol (B145695)3,5-Disubstituted isoxazoles nih.gov
Chalcone DibromidesHydroxylamine hydrochloride, TriethanolamineSubstituted diphenyl isoxazoles rjpbcs.com
Chalcone EpoxidesHydroxylamine hydrochloride, Iodine, Ethanol/Water4,5-Diarylisoxazole derivatives researchgate.net

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a well-established method for the synthesis of isoxazoles. This reaction generally leads to the formation of 3,5-disubstituted isoxazoles. For example, the reaction of 1,3-diphenyl-1,3-propanedione with hydroxylamine hydrochloride in refluxing ethanol yields 3,5-diphenylisoxazole in high yield. youtube.com

To obtain 4,5-disubstituted isoxazoles, a 1,2-diketone is the required precursor. The synthesis of this compound can be achieved through the reaction of benzil (B1666583) (1,2-diphenyl-1,2-ethanedione) with hydroxylamine hydrochloride. The reaction proceeds through the formation of a benzil monoxime intermediate, which then undergoes cyclization and dehydration to yield the this compound ring. The reaction conditions can be controlled to favor the formation of the desired isoxazole isomer.

Table 2: Diketone Precursors for Diphenylisoxazole Synthesis

Diketone PrecursorProduct
1,3-Diphenyl-1,3-propanedione3,5-Diphenylisoxazole
Benzil (1,2-Diphenyl-1,2-ethanedione)This compound

Synthesis of Dihydroisoxazole (B8533529) Precursors (e.g., 4,5-dihydro-3,5-diphenylisoxazole)

Dihydroisoxazoles, also known as isoxazolines, are important heterocyclic compounds in their own right and can also serve as precursors to isoxazoles through oxidation.

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles. In the context of dihydroisoxazole synthesis, the reaction of a nitrone with an alkene is a common approach. N-Phenylhydroxylamine can be oxidized in situ to form a nitrone, which can then react with a propenone (an α,β-unsaturated ketone) such as benzalacetophenone (chalcone). This reaction would be expected to yield a substituted dihydroisoxazole. Specifically, the reaction of N-phenylhydroxylamine with benzalacetophenone would provide a route to 2,3,5-triphenyl-4,5-dihydroisoxazole. The regiochemistry of the cycloaddition is an important consideration in this synthesis. While this specific reaction is less commonly cited for the synthesis of 4,5-dihydro-3,5-diphenylisoxazole, the general principle of 1,3-dipolar cycloaddition of nitrones to alkenes is a valid strategy for accessing such scaffolds.

Utilizing Chalcones with Hydroxylamine Hydrochloride

A well-established and straightforward method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with hydroxylamine hydrochloride. This reaction proceeds in an alkaline medium, where the hydroxylamine attacks the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to afford the isoxazole ring.

The general synthetic procedure involves refluxing a mixture of the appropriately substituted chalcone and hydroxylamine hydrochloride in a solvent such as ethanol, often in the presence of a base like potassium hydroxide. The reaction mixture is then cooled and poured into ice water to precipitate the crude product, which can be purified by recrystallization. Yields for this transformation are typically in the range of 45% to 63%. For instance, the reaction of 1,2-diphenyl-2-propen-1-one (B12957280) with hydroxylamine hydrochloride would yield this compound. This method is widely applicable for the synthesis of a variety of isoxazole derivatives by simply varying the substituents on the precursor chalcone.

Catalytic and Advanced Synthetic Strategies

To overcome the limitations of classical methods and to allow for more complex and regioselective functionalization, a range of catalytic and advanced synthetic strategies have been developed. These methods provide access to a broader scope of isoxazole derivatives, including halogenated analogues that serve as versatile intermediates for further derivatization.

A powerful strategy for the synthesis of highly substituted isoxazoles, particularly 4-haloisoxazoles, is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This method allows for the introduction of a halogen atom at the C4 position of the isoxazole ring, which can then be used as a handle for further functionalization through cross-coupling reactions.

The synthesis begins with the preparation of 2-alkyn-1-one O-methyl oximes from the corresponding ynones. These oximes are then treated with an electrophilic halogenating agent, such as iodine monochloride (ICl), to induce cyclization. The reaction proceeds under mild conditions and provides the corresponding 4-iodoisoxazoles in moderate to excellent yields. A variety of functional groups on the starting materials are tolerated, making this a versatile method for the synthesis of a diverse library of 4-iodoisoxazoles.

Table 1: Electrophilic Cyclization for the Synthesis of 4-Iodoisoxazoles

Substrate (2-alkyn-1-one O-methyl oxime)ElectrophileProduct (4-Iodoisoxazole)Yield (%)Reference
O-methyl oxime of 1,3-diphenylpropynoneICl4-Iodo-3,5-diphenylisoxazole (B187195)High
Functionally substituted 2-alkyn-1-one O-methyl oximesICl, I2, Br2Corresponding 4-halo-3,5-disubstituted isoxazolesGood to excellent

Palladium-catalyzed reactions have emerged as indispensable tools for the functionalization of heterocyclic compounds, including isoxazoles. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Direct C-H bond activation is a powerful strategy for the functionalization of aromatic rings, as it avoids the need for pre-functionalized starting materials. In the context of isoxazoles, the nitrogen atom of the isoxazole ring can act as a directing group to achieve ortho-selective C-H activation of a phenyl substituent.

A method has been developed for the ortho-arylation and alkylation of 3,5-diphenylisoxazole. The process involves a stoichiometric C-H activation of 3,5-diphenylisoxazole using palladium(II) acetate in acetic acid to form a palladacycle intermediate. This intermediate is then reacted with various boronic acids in the presence of an oxidant, such as p-benzoquinone, to afford the ortho-aryl- and alkyl-substituted 3,5-diphenylisoxazoles. While this method provides a route to ortho-functionalized products, attempts to achieve this transformation using a catalytic amount of palladium acetate were unsuccessful, with the starting material being recovered.

The 4-iodoisoxazoles synthesized via electrophilic cyclization are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C4 position.

The Sonogashira coupling reaction between 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes provides a direct route to C4-alkynylisoxazoles. This reaction is typically catalyzed by a palladium complex, such as Pd(acac)2/PPh3, and affords the desired products in high yields, up to 98%. The steric hindrance of the substituent at the C3 position of the isoxazole ring has been found to have a greater influence on the reaction efficiency than the substituent at the C5 position.

The Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl groups at the C4 position by reacting 4-iodoisoxazoles with boronic acids. This reaction is a versatile and widely used method for the formation of biaryl linkages.

The Heck reaction provides a means to introduce vinyl groups at the C4 position by coupling 4-iodoisoxazoles with alkenes. For example, the reaction of 4-iodo-5-methyl-3-phenylisoxazole (B1305843) with N-acryloylmorpholine under Heck conditions gives the corresponding α,β-unsaturated amide in excellent yield.

These cross-coupling strategies have been successfully employed in the solution-phase synthesis of a diverse library of 3,4,5-trisubstituted isoxazoles.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodoisoxazoles

Reaction TypeSubstratesCatalyst System (Typical)Product TypeYield RangeReference
Sonogashira4-Iodoisoxazole, Terminal AlkynePd(acac)2/PPh3, CuIC4-AlkynylisoxazoleUp to 98%
Suzuki-Miyaura4-Iodoisoxazole, Boronic AcidPd catalystC4-ArylisoxazoleGood
Heck4-Iodoisoxazole, AlkenePd catalystC4-VinylisoxazoleGood to excellent

Copper-catalyzed reactions have also been employed for the synthesis and functionalization of isoxazoles. These methods often offer complementary reactivity to palladium-catalyzed processes.

One approach involves the copper-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. For example, a three-component reaction of phenylacetylene with tert-butyl nitrite (B80452) and ethyl diazoacetate in the presence of a copper(II) acetate catalyst can produce a 3,5-disubstituted isoxazole. Another copper-mediated method involves the reaction of propargyl phenyl ethers with hydroxymoyl chloride in the presence of CuI to form an isoxazole intermediate, which can then undergo further cyclization.

Copper can also mediate the synthesis of isoxazoles through an oxidation/cyclization sequence. For instance, propargylamines can be converted to isoxazoles in a one-pot reaction using m-CPBA as an oxidant and CuCl as a catalyst at elevated temperatures. Mechanistic studies suggest that the reaction may proceed through a copper-catalyzed isomerization of the E-oxime to the Z-oxime, which then undergoes cyclization.

Copper-Mediated Transformations

Oxidative Dehydrogenation of Dihydroisoxazolines to Isoxazoles

A common and effective strategy for synthesizing isoxazoles involves the aromatization of their corresponding 4,5-dihydroisoxazole (isoxazoline) precursors. This transformation is achieved through oxidative dehydrogenation, which removes two hydrogen atoms from the dihydroisoxazole ring to introduce a double bond. A variety of oxidizing agents can be employed for this purpose. For instance, manganese oxide (MnO₂) has been demonstrated as an effective oxidant for the dehydrogenation of heterocyclic precursors. beilstein-journals.org The reaction typically involves refluxing the dihydroisoxazole in a suitable solvent like chloroform (B151607). beilstein-journals.org

Another approach utilizes molecular oxygen, often in the presence of a catalyst, as a green and atom-economical oxidant. beilstein-journals.org These aerobic oxidation reactions can be facilitated by catalysts such as copper acetate (Cu(OAc)₂), providing an efficient pathway to the desired aromatic isoxazole. beilstein-journals.org The general mechanism for reagent-based oxidative dehydrogenation involves the oxidant associating with the nitrogen atom, which facilitates proton abstraction and subsequent elimination to form the stable aromatic ring. beilstein-journals.org

Copper Nanoparticle Catalysis in Isoxazole Formation

The use of heterogeneous catalysts, particularly metal nanoparticles, has gained significant traction in organic synthesis due to their high efficiency, reusability, and environmentally friendly nature. Copper nanoparticles (CuNPs) have been identified as effective catalysts for the synthesis of various heterocyclic compounds, including oxazoles. jsynthchem.comjsynthchem.com The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites, enhancing catalytic activity.

In the context of isoxazole synthesis, copper nanoparticles can catalyze cyclization and condensation reactions. For example, magnetic copper ferrite (B1171679) nanoparticles (CuFe₂O₄) have been successfully used as a magnetically recoverable catalyst in the synthesis of benzoxazoles, a related class of heterocycles. jsynthchem.com This suggests their potential application in the synthesis of isoxazoles like this compound. The synthesis of CuNPs can be achieved through wet chemistry approaches, where a copper precursor salt is reduced in the presence of a stabilizing agent. mdpi.com The catalytic protocol often offers advantages such as mild reaction conditions and the ability to easily separate the catalyst from the reaction mixture for reuse. jsynthchem.com

Metal-Free Cyclization Methodologies

Growing environmental concerns have spurred the development of metal-free synthetic methods. For this compound and its derivatives, several metal-free cyclization strategies have been reported.

One notable method involves the iodine-mediated reaction of α,β-chalcone epoxides with hydroxylamine hydrochloride. researchgate.net This facile and efficient protocol allows for the direct synthesis of 4,5-diarylisoxazoles under mild conditions, proceeding in good to excellent yields. researchgate.net The reaction is typically carried out in a mixed solvent system like ethanol/water at elevated temperatures. researchgate.net

Another significant metal-free approach is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide generated in situ. nih.gov This is a powerful and versatile method for constructing the isoxazole ring. Additionally, base-promoted methodologies have been developed. For example, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the regioselective synthesis of isoxazoles from aldoximes and alkynes. rsc.org The reaction proceeds by converting the aldoxime to a nitrile oxide intermediate via chlorination with N-chlorosuccinimide (NCS), which then undergoes cycloaddition. rsc.org

Summary of Metal-Free Synthetic Methods for Isoxazoles
MethodologyKey Reagents/PromotersPrecursorsGeneral Conditions
Iodine-Mediated CyclizationI₂, NH₂OH·HClα,β-Chalcone epoxidesMild, metal-free
1,3-Dipolar CycloadditionBase (e.g., Et₃N)Alkynes, Nitrile OxidesVersatile, diversity-oriented
DBU-Promoted CyclizationDBU, N-ChlorosuccinimideAldoximes, AlkynesMetal-free, base-promoted

Stereoselective Synthetic Approaches

The synthesis of chiral isoxazoles and their precursors is of significant interest, particularly for applications in medicinal chemistry. Stereoselective approaches aim to control the three-dimensional arrangement of atoms in the final product. One effective strategy involves the enzymatic resolution of a racemic precursor. For instance, enantiomerically pure (5R)-(−)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester has been obtained from its racemic mixture using a lipase (B570770) from hog pancreas (PPL). researchgate.net

This enantiopure dihydroisoxazole serves as a versatile chiral building block. It can be subsequently converted into the corresponding isoxazole while retaining its stereochemical integrity at the C5 position, or it can be transformed into other functionalized molecules like polyfunctionalised amino acids and dipeptides through reductive cleavage of the isoxazole ring. researchgate.net This highlights a pathway where the stereochemistry is established in the dihydroisoxazole precursor before the final isoxazole ring is formed or modified.

Optimization and Control of Reaction Conditions

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and reaction time is crucial.

Influence of Solvent Systems and Catalysts

The choice of solvent can significantly impact reaction outcomes by influencing reactant solubility, reaction rates, and even the reaction pathway. In the iodine-mediated synthesis of this compound derivatives, a solvent mixture of ethanol and water (1:1) was found to be effective. researchgate.net In other syntheses, solvents like chloroform (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂) have been identified as ideal media. nih.gov For DBU-promoted syntheses of isoxazoles, dimethylformamide (DMF) is a commonly used solvent. rsc.org

Catalysts or promoters are also critical. In the absence of a metal catalyst, reagents like molecular iodine can effectively mediate the cyclization process. researchgate.net Bases such as sodium carbonate and DBU are crucial for promoting the in situ generation of reactive intermediates like nitrosoalkenes or nitrile oxides. rsc.orgnih.gov In photochemical reactions, a sensitizer (B1316253) like benzophenone (B1666685) can be essential for the transformation of this compound. ias.ac.in

Effect of Solvent and Catalyst/Promoter on Isoxazole Synthesis
Reaction TypeSolventCatalyst/PromoterObserved EffectReference
Iodine-Mediated CyclizationEtOH/H₂O (1:1)I₂Efficient synthesis of 4,5-diarylisoxazoles. researchgate.net
[4+1] AnnulationCHCl₃Na₂CO₃Identified as ideal medium, improving yield to 89%. nih.gov
DBU-Promoted CyclizationDMFDBUEffective for synthesis from aldoximes and alkynes. rsc.org
Photochemical TransformationMethanol (B129727)BenzophenoneRequired for sensitization to yield bioxazole product. ias.ac.in

Statistical Design of Experiments (DoE) in Process Optimization

The optimization of synthetic routes for this compound and its functionalized analogues can be significantly enhanced through the application of Statistical Design of Experiments (DoE). interchim.fr This methodology offers a systematic and efficient approach to understanding the influence of various reaction parameters on the final product yield and purity, moving beyond the traditional one-variable-at-a-time (OVAT) approach. nih.gov By simultaneously varying multiple factors, DoE allows for the identification of critical process parameters and their interactions, leading to a more robust and optimized synthetic process. researchgate.net

A common synthetic route to this compound involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For instance, benzonitrile oxide, generated in situ from benzaldoxime (B1666162), can react with diphenylacetylene (B1204595). The efficiency of this transformation is dependent on several factors, including temperature, reaction time, base, and solvent.

To optimize this process using DoE, a typical workflow would involve an initial screening design to identify the most influential factors, followed by a response surface methodology (RSM) for fine-tuning the optimal conditions.

Screening Design

A fractional factorial or Plackett-Burman design could be employed for the initial screening phase. The primary objective is to identify the factors with the most significant impact on the reaction yield. For the synthesis of this compound from benzaldoxime and diphenylacetylene, the following factors could be investigated:

Temperature (°C): The reaction temperature can influence the rate of nitrile oxide formation and the subsequent cycloaddition.

Base (equivalents): The amount of base is crucial for the in situ generation of the nitrile oxide.

Solvent: The polarity and nature of the solvent can affect the solubility of reactants and the stability of intermediates.

Reaction Time (hours): The duration of the reaction will impact the conversion of starting materials to the product.

A hypothetical fractional factorial design and the resulting yields are presented in the table below:

ExperimentTemperature (°C)Base (equiv.)SolventTime (h)Yield (%)
1251.1Toluene1265
2801.1Toluene2478
3251.5THF1272
4801.5THF2485
5251.1THF2475
6801.1THF1282
7251.5Toluene2470
8801.5Toluene1288

Analysis of the data from such a screening design would reveal which factors have the most substantial effect on the yield. For instance, in this hypothetical case, temperature and the choice of solvent might emerge as the most significant factors.

Response Surface Methodology (RSM)

Once the critical factors are identified, a response surface methodology, such as a central composite design (CCD) or a Box-Behnken design, can be implemented to determine the optimal levels of these factors. This phase involves creating a more detailed experimental design focused on the significant variables.

Continuing the hypothetical example, if temperature and base equivalents were found to be the most critical factors, a CCD could be designed to explore the relationship between these variables and the reaction yield. The design would include experiments at different combinations of temperature and base concentrations, including center points to assess the experimental error.

A representative data table for a central composite design is shown below:

ExperimentTemperature (°C)Base (equiv.)Yield (%)
1701.386
2901.392
3701.789
4901.795
5651.584
6951.591
7801.288
8801.893
9801.594
10801.594.5
11801.594.2

The data obtained from the RSM can be used to generate a mathematical model that describes the relationship between the factors and the response. This model can be visualized as a 3D response surface plot, which helps in identifying the optimal conditions for maximizing the yield of this compound.

By employing DoE, a more comprehensive understanding of the reaction landscape is achieved, leading to a more efficient, robust, and scalable synthesis of this compound and its derivatives.

Mechanistic Investigations and Photochemical Behavior of 4,5 Diphenylisoxazole

Reaction Mechanism Elucidation in Isoxazole (B147169) Synthesis

The formation of the isoxazole ring is a cornerstone of heterocyclic synthesis, with the 1,3-dipolar cycloaddition reaction being a primary and versatile method. The synthesis of 4,5-diphenylisoxazole is typically achieved through this pathway, which involves the reaction of a nitrile oxide with an alkyne.

Insights from Intermediates (e.g., Nitrile Oxides, Nitrones)

The most prevalent method for constructing the this compound scaffold involves the [3+2] cycloaddition of benzonitrile (B105546) oxide, a nitrile oxide intermediate, with diphenylacetylene (B1204595). Nitrile oxides are highly reactive 1,3-dipoles that are usually generated in situ to react immediately with a dipolarophile. nih.govmdpi.comresearchgate.net Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes. researchgate.net

The general mechanism for isoxazole synthesis via this route can be described as a concerted pericyclic reaction, although stepwise mechanisms involving diradical intermediates have also been considered. rsc.org The nitrile oxide provides the N-O bond and the C3 atom, while the alkyne provides the C4 and C5 atoms of the resulting isoxazole ring.

While nitrones are also capable of undergoing 1,3-dipolar cycloadditions to form isoxazolidines, which can then be oxidized to isoxazoles, the direct cycloaddition of nitrile oxides with alkynes is a more direct and common route for the synthesis of fully aromatic isoxazoles like this compound. acs.org

Regiochemical Control in Cycloaddition Pathways

Regioselectivity is a critical consideration in 1,3-dipolar cycloaddition reactions, determining which of the possible regioisomers is formed. nih.govelsevierpure.com The outcome is governed by a combination of steric and electronic factors, often rationalized by frontier molecular orbital (FMO) theory. elsevierpure.commdpi.com

In the synthesis of this compound from benzonitrile oxide and diphenylacetylene, the question of regioselectivity is simplified due to the symmetry of the diphenylacetylene dipolarophile. The two phenyl substituents on the alkyne are identical, meaning that regardless of the orientation of addition of the benzonitrile oxide, the product formed is the same: this compound.

However, in cycloadditions with unsymmetrical alkynes, the formation of a mixture of regioisomers (e.g., 3,4-disubstituted vs. 3,5-disubstituted) is common. rsc.org For instance, the reaction of a nitrile oxide with a terminal alkyne often leads to a mixture of products, with the 3,5-disubstituted isoxazole frequently being the major product. nih.govbeilstein-journals.org The use of specific catalysts or functional groups on the alkyne that can act as leaving groups can enhance the regioselectivity, providing a single isomer. rsc.orgnih.gov

Phototransformations of this compound

Isoxazoles are known to be photochemically active, primarily due to the inherent weakness of the N-O bond in the heterocyclic ring. ias.ac.inthieme-connect.de Upon absorption of UV light, this compound undergoes a series of complex transformations, leading to isomerization and ring-opened products.

N-O Bond Homolysis and Azirine Intermediate Formation

The initial and pivotal step in the photochemistry of isoxazoles is the homolytic cleavage of the weak N-O bond upon UV irradiation. ias.ac.inscispace.com This bond scission results in the formation of a highly reactive diradical or vinylnitrene intermediate. scispace.com This unstable intermediate rapidly undergoes ring contraction to form a strained three-membered ring known as a 2H-azirine. ias.ac.inscispace.comwikipedia.org For this compound, this process would yield a corresponding 2,3-diphenyl-2H-azirine derivative. The formation of this azirine intermediate is a common mechanistic feature in the photochemistry of many isoxazole compounds and is the gateway to subsequent rearrangements. researchgate.netclockss.org

Photoisomerization Pathways to Oxazole (B20620) Derivatives

Once formed, the azirine intermediate is itself photochemically active and can undergo further transformations. A well-established pathway is the ring-expansion of the azirine to form a more stable five-membered oxazole ring. ias.ac.inscispace.comclockss.org This photoisomerization from an isoxazole to an oxazole effectively involves the transposition of the oxygen and nitrogen atoms within the heterocyclic ring, mediated by the azirine intermediate. wikipedia.org

In the case of substituted diphenylisoxazoles, such as the 3,5-diphenyl isomer, irradiation is known to produce the corresponding 2,5-diphenyloxazole (B146863). scispace.comclockss.org Similarly, the photolysis of 2,5-diphenyloxazole has been shown to yield a mixture including 4,5-diphenyloxazole. ias.ac.in It is through this type of azirine-mediated pathway that this compound can isomerize to its corresponding oxazole derivative, 4,5-diphenyloxazole.

Ring-Opening Reactions and Subsequent Decomposition Products

In addition to isomerization, the photolysis of this compound can lead to products resulting from ring-opening and decomposition. The specific products formed are highly dependent on the reaction conditions, such as the wavelength of irradiation and the solvent used. ias.ac.in

Irradiation of this compound in acetone (B3395972) (at 350 nm) or absolute alcohol (at 253.7 nm) results in the formation of the ring-opened product α-benzoylphenylacetonitrile. ias.ac.inresearchgate.net This ketonitrile is a significant decomposition product identified through single-crystal X-ray studies. ias.ac.in While the parent, unsubstituted isoxazole is known to decompose into simpler fragments like ketene (B1206846) and hydrogen cyanide upon irradiation, the phenyl-substituted derivatives follow more complex fragmentation and rearrangement pathways. scispace.com

Furthermore, under different conditions, such as sensitized photolysis using benzophenone (B1666685) in methanol (B129727) exposed to sunlight, this compound undergoes oxidative dimerization to yield 4,4',5,5'-tetraphenyl-2,2'-bioxazole. ias.ac.inresearchgate.net

Table 1: Photochemical Transformations of this compound

ConditionsMajor Product(s)Reaction TypeReference
Irradiation at 350 nm in acetone or 253.7 nm in absolute alcoholα-Benzoylphenylacetonitrile, Phenanthro[9,10-d]-oxazoleRing-Opening/Decomposition, Cyclization ias.ac.in
Sunlight photolysis in methanol with benzophenone (sensitizer)4,4',5,5'-Tetraphenyl-2,2'-bioxazoleOxidative Dimerization ias.ac.inresearchgate.net
General UV IrradiationAzirine Intermediate, 4,5-DiphenyloxazoleN-O Bond Homolysis, Photoisomerization ias.ac.inscispace.com

Formation of Bioxazoles and Ketonitriles under Photochemical Conditions

Research has demonstrated that the photochemical transformation of this compound can lead to distinct product classes, namely bioxazoles and ketonitriles, depending on the reaction environment.

When methanolic solutions of this compound are exposed to sunlight in the presence of benzophenone, an oxidative dimerization occurs. This reaction yields 4,4',5,5'-tetraphenyl-2,2'-bioxazole. The structure of this bioxazole product was definitively identified using single crystal X-ray crystallography. This photochemical method presents an advantage over some traditional synthetic routes, which may be more laborious and result in lower yields.

In a different photochemical pathway, irradiation of this compound under different conditions yields α-benzoylphenylacetonitrile. This ketonitrile is formed alongside phenanthro[9,10-d]oxazole. The formation of the ketonitrile is proposed to occur via homolysis of the N-O bond, followed by the migration of a hydrogen atom from the 3-position to the adjacent carbon.

Starting MaterialReaction ConditionsMajor ProductsReference
This compoundSunlight, Methanol, Benzophenone (sensitizer)4,4',5,5'-Tetraphenyl-2,2'-bioxazole
This compoundIrradiation at 350 nm in acetone or 253.7 nm in absolute alcoholα-Benzoylphenylacetonitrile, Phenanthro[9,10-d]oxazole

Wavelength-Dependent Photoreactivity

The photochemical reactivity of this compound is markedly influenced by the wavelength of the incident radiation. This dependence dictates the nature of the resulting products.

The formation of 4,4',5,5'-tetraphenyl-2,2'-bioxazole is achieved through photolysis with sunlight, a broad-spectrum source, in a sensitized reaction. In contrast, when this compound is irradiated with specific ultraviolet wavelengths, such as 350 nm in acetone or 253.7 nm in absolute alcohol, the reaction pathway shifts. Under these higher-energy conditions, the primary products are the ring-transformation product, α-benzoylphenylacetonitrile, and the cyclized product, phenanthro[9,10-d]oxazole. Irradiation at 253.7 nm in absolute alcohol was noted to produce the ketonitrile in better yields compared to other conditions. This demonstrates that the photochemical behavior of the intermediate species formed upon N-O bond cleavage is highly sensitive to the energy of the absorbed light.

Role of Sensitizers in Photochemical Processes

The use of a sensitizer (B1316253) is critical for directing the photochemical outcome of this compound towards dimerization. Specifically, the formation of 4,4',5,5'-tetraphenyl-2,2'-bioxazole from this compound is dependent on the presence of benzophenone as a sensitizer. In the absence of this sensitizer, the reaction does not yield the bioxazole product.

Benzophenone acts as a triplet sensitizer. Upon absorption of light, it is excited to its triplet state and can then transfer this triplet energy to the this compound molecule. This process generates a triplet-state isoxazole, which then undergoes the oxidative dimerization to form the bioxazole. The fact that the bioxazole is obtained only in the presence of benzophenone confirms the essential role of this triplet-sensitized pathway for the dimerization reaction.

Solid-State Photochemistry Studies

The investigation into the solid-state photochemistry of this compound has been explored, particularly with an interest in the potential for asymmetric synthesis. The formation of α-benzoylphenylacetonitrile from the isoxazole involves the creation of an asymmetric center. In principle, if an isoxazole crystallizes in an enantiomorphous space group, it might be possible to achieve an optically active ketonitrile through the photolysis of a single crystal.

However, experimental attempts at solid-state irradiation of this compound have been reported as inconclusive. When a glass plate coated with the substrate was irradiated with light at either 350 nm or 253.7 nm, no significant conversion was observed, with the substrate merely turning a pale yellow color. This suggests that the reaction pathway observed in solution is not efficiently replicated in the solid state under the conditions tested, possibly due to lattice constraints on the necessary atomic motions for rearrangement.

Thermal Rearrangements and Electron-Impact Fragmentation

Pyrolysis Products and Isotopic Labeling Studies

Detailed experimental data on the pyrolysis products and isotopic labeling studies specifically for this compound are not extensively available in the reviewed scientific literature. Studies on the thermal rearrangement of isoxazoles have often focused on other isomers, such as 3,5-diphenylisoxazole (B109209), which yields a different set of products upon flash pyrolysis. researchgate.netresearchgate.net Without specific studies on the 4,5-isomer, a definitive list of its pyrolysis products and the mechanistic pathways confirmed by isotopic labeling cannot be provided.

Relationship between Thermal, Photochemical, and Electron-Impact Behavior

A direct correlation between the thermal, photochemical, and electron-impact fragmentation behavior for this compound has not been established in the searched literature. Such relationships are often elucidated by comparing the product distributions from each method. For instance, a relationship has been noted for the 3,5-diphenylisoxazole isomer, where the products of pyrolysis, photolysis, and mass spectrometry fragmentation show mechanistic links. researchgate.netresearchgate.net However, due to the lack of specific experimental data for the thermal and electron-impact fragmentation of this compound, a similar comparative analysis cannot be constructed.

Computational Chemistry and Theoretical Modeling of 4,5 Diphenylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,5-diphenylisoxazole at the atomic and electronic levels. These methods allow for the precise determination of its geometry and electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

Ab Initio Methods (e.g., MP2 Level) for Geometry Optimization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to determining the molecular geometry of this compound. One such method is Møller-Plesset perturbation theory of the second order (MP2), which incorporates electron correlation effects beyond the Hartree-Fock approximation, leading to more accurate geometric predictions.

Geometry optimization at the MP2 level involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. This process yields precise values for bond lengths, bond angles, and dihedral angles. While specific experimental crystallographic data for this compound is a primary source for structural information, theoretical calculations at the MP2 level can provide highly accurate geometries that are in good agreement with experimental findings and are invaluable when such data is unavailable.

Reaction Pathway and Transition State Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This includes the identification of reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur.

By modeling the reaction pathways, for instance, in the synthesis of this compound, chemists can gain a deeper understanding of the reaction mechanism. Locating the transition state structure and calculating its energy provides the activation energy of the reaction, which is a key determinant of the reaction rate. This information is vital for optimizing reaction conditions to improve yields and selectivity.

Prediction of Electronic Properties and Spectroscopic Parameters

Computational methods are not only descriptive but also predictive. They allow for the in silico determination of various electronic and spectroscopic properties of this compound, which can then be compared with experimental data for validation.

HOMO-LUMO Gap Analysis and Reactive Site Identification

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Analysis of the spatial distribution of the HOMO and LUMO in this compound can identify the most probable sites for chemical reactions. For instance, regions of the molecule where the HOMO is localized are likely to be nucleophilic, while regions with a high LUMO density are prone to electrophilic attack.

Table 1: Frontier Orbital Energies of this compound (Illustrative)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

| Gap | 5.3 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual calculated values would depend on the specific computational method and basis set used.

Computational Prediction of UV/Vis and NMR Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV/Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which this compound will absorb light. These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions responsible for the observed absorption bands.

Similarly, computational methods can predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of this compound. By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These theoretical spectra can aid in the structural elucidation and confirmation of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Parameter Predicted Value
λmax (UV/Vis) 285 nm
¹H NMR Chemical Shift (Isoxazole H) δ 8.5 ppm
¹³C NMR Chemical Shift (Isoxazole C4) δ 110 ppm

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from computational predictions.

Nonadiabatic Dynamics Simulations for Photochemical Processes

Nonadiabatic dynamics simulations are a powerful computational tool for modeling photochemical reactions where molecules transition between different electronic states. ruhr-uni-bochum.de These simulations are crucial for understanding the complex mechanisms of photoinduced processes, as they can track the evolution of a molecule's geometry and electronic character over time, especially through regions where multiple potential energy surfaces come close in energy or intersect, known as conical intersections. ruhr-uni-bochum.deunipi.it

While specific nonadiabatic dynamics simulations for this compound are not extensively documented in the reviewed literature, the known photochemistry of this compound presents a compelling case for such computational studies. Experimental work has shown that irradiation of this compound can lead to the formation of phenanthro[9,10-d]oxazole and α-benzoylphenylacetonitrile. ias.ac.in This transformation is understood to proceed via an initial N-O bond cleavage, a common photochemical pathway for isoxazoles, leading to an azirine intermediate. ias.ac.in

Nonadiabatic dynamics simulations could provide a femtosecond-level view of this process. The simulation would typically start by modeling the photoexcitation of the this compound molecule to an excited electronic state (e.g., S₁). From there, the simulation would follow the trajectory of the atoms as the molecule evolves on the excited-state potential energy surface.

A key focus of such a simulation would be to elucidate the pathway and timescale of the N-O bond dissociation. Following this, the dynamics would be monitored to understand the subsequent rearrangement to the azirine intermediate and the eventual decay back to the electronic ground state, leading to the final products. The simulations can identify the critical geometries, such as conical intersections, that facilitate these radiationless transitions between electronic states. ruhr-uni-bochum.dersc.org By running a swarm of trajectories, it is possible to calculate theoretical quantum yields for the different photoproducts, which can then be compared with experimental findings. unipi.it

The table below outlines the key steps in the photochemical transformation of this compound that could be investigated using nonadiabatic dynamics simulations.

Photochemical StepComputational InvestigationKey Parameters to Determine
PhotoexcitationModeling the vertical transition from the ground state (S₀) to the first excited state (S₁).Excitation energy, oscillator strength.
N-O Bond CleavageTracking the bond elongation on the S₁ potential energy surface.Timescale of bond breaking, geometry at the transition state.
Azirine FormationFollowing the molecular rearrangement from the diradical intermediate.Energy barriers, intermediate lifetimes.
Nonadiabatic TransitionIdentifying conical intersections or regions of strong coupling between S₁ and S₀ states.Geometries of conical intersections, transition probabilities.
Product FormationFollowing the trajectories on the S₀ surface to either phenanthro[9,10-d]oxazole or α-benzoylphenylacetonitrile.Branching ratios, final product geometries.

Such simulations would offer a detailed mechanistic picture that is often inaccessible through experimental methods alone.

Molecular Modeling for Mechanistic Interpretation and Regioselectivity

Molecular modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is instrumental in understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. The synthesis of this compound is a classic example of a 1,3-dipolar cycloaddition, a powerful reaction for constructing five-membered heterocyclic rings. scielo.brchem-station.com In this case, the reaction occurs between benzonitrile (B105546) oxide (the 1,3-dipole) and diphenylacetylene (B1204595) (the dipolarophile).

The regioselectivity of this reaction—that is, why the 4,5-diphenyl isomer is formed preferentially over the 3,5-diphenyl isomer—can be explained and predicted using Frontier Molecular Orbital (FMO) theory. scielo.brmdpi.com FMO theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The reaction is favored when the energy gap between the interacting orbitals is small, leading to a more stable transition state.

In the context of the 1,3-dipolar cycloaddition between benzonitrile oxide and an alkene, the reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) interaction or the LUMO(dipole)-HOMO(dipolarophile) interaction. scielo.br DFT calculations can be employed to determine the energies of these frontier orbitals and the magnitudes of the atomic orbital coefficients at the reacting centers. The regioselectivity is predicted by matching the atoms with the largest orbital coefficients.

For the reaction leading to this compound, computational modeling would involve the following steps:

Geometry Optimization: The ground state geometries of benzonitrile oxide and diphenylacetylene would be optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

FMO Analysis: The HOMO and LUMO energies and the corresponding orbital coefficients for each atom in the optimized structures would be calculated.

Transition State Search: The transition state structures for the two possible regioisomeric pathways (leading to this compound and 3,5-diphenylisoxazole) would be located.

Energy Profile: The activation energies for both pathways would be calculated. The pathway with the lower activation energy corresponds to the kinetically favored product.

The table below presents a hypothetical FMO analysis for the 1,3-dipolar cycloaddition of benzonitrile oxide and a generic monosubstituted alkyne to illustrate the principle.

ReactantOrbitalEnergy (eV)C1 CoefficientO3 Coefficient
Benzonitrile OxideHOMO-9.50.62-0.55
LUMO-1.2-0.710.48
Phenylacetylene (B144264)HOMO-8.80.58 (α-C)0.49 (β-C)
LUMO-0.5-0.65 (α-C)0.53 (β-C)

Based on these hypothetical values, the smaller energy gap would be between the LUMO of benzonitrile oxide and the HOMO of phenylacetylene. The regioselectivity would then be predicted by the interaction of the atoms with the largest coefficients, guiding the formation of the observed isomer. DFT calculations provide a quantitative prediction of the regioselectivity, which can then be compared with experimental outcomes.

Integration of Computational and Experimental Data

The synergy between computational modeling and experimental investigation is a cornerstone of modern chemical research. For a molecule like this compound, integrating theoretical and experimental data provides a more complete and nuanced understanding of its chemical behavior.

In the realm of its photochemical properties, experimental studies, such as those identifying the formation of phenanthro[9,10-d]oxazole and α-benzoylphenylacetonitrile from this compound upon UV irradiation, provide the fundamental observations that computational models aim to explain. ias.ac.in As discussed previously, nonadiabatic dynamics simulations can be employed to map out the reaction pathways leading to these products. The computationally determined reaction mechanisms, intermediate lifetimes, and product branching ratios can then be directly compared with experimental data from techniques like femtosecond transient absorption spectroscopy. Discrepancies between the simulation and experiment can guide refinements in the computational model, while the simulations can help in the interpretation of complex experimental spectra.

Regarding its synthesis, the experimentally observed regioselectivity in the 1,3-dipolar cycloaddition reaction is a key piece of data. Molecular modeling, through FMO analysis and DFT calculations of transition state energies, can provide a theoretical rationale for this regioselectivity. scielo.br If the computational model accurately predicts the observed product, it validates the theoretical understanding of the reaction mechanism. In cases where there is a mismatch, it may suggest that other factors, such as solvent effects or the influence of catalysts, which can also be incorporated into more advanced computational models, are at play.

The table below summarizes how computational and experimental data can be integrated in the study of this compound.

Area of StudyExperimental DataComputational DataIntegrated Understanding
Photochemistry - Identification of photoproducts (e.g., phenanthro[9,10-d]oxazole). ias.ac.in- Quantum yields of product formation.- Transient absorption spectra.- Potential energy surfaces of excited states.- Reaction pathways and mechanisms from nonadiabatic dynamics.- Calculated absorption and emission spectra.A detailed, time-resolved picture of the photochemical reaction mechanism, with theoretical validation of experimental observations.
Synthesis - Regioselectivity of the 1,3-dipolar cycloaddition.- Reaction kinetics and yields.- Frontier Molecular Orbital energies and coefficients.- Transition state structures and activation energies.- Solvation models to predict solvent effects.A validated theoretical model that explains the origin of the observed regioselectivity and can be used to predict the outcomes of related reactions.

This integrated approach, where experiment and theory inform and validate each other, is crucial for advancing the understanding of the chemical properties and reactivity of this compound.

Derivatization Strategies and Ring System Modifications for 4,5 Diphenylisoxazole Analogues

Synthesis of Substituted 4,5-Diphenylisoxazoles

Direct functionalization of the 4,5-diphenylisoxazole core or its precursors enables the synthesis of a wide array of derivatives. Substitutions on the isoxazole (B147169) ring itself or on the appended phenyl groups can be achieved through various synthetic methodologies.

Halogenation of the this compound system provides valuable intermediates for further functionalization, particularly through cross-coupling reactions.

Fluorinated Derivatives: The synthesis of 4-fluoro-3,5-diphenylisoxazole can be accomplished using electrophilic fluorinating agents. worktribe.com A one-pot synthesis from the corresponding 1,3-diketone precursor has been developed, offering a consistent and operable method for producing 4-fluoroisoxazole (B12616020) derivatives. worktribe.com

Chlorinated Derivatives: 4-Chloro-3,5-diphenylisoxazole can be synthesized through several routes. One method involves the reaction of phenyl-ß-nitrovinyl ketone with hydrogen chloride, which leads to cyclization and the formation of 3,4-dichloro-5-phenylisoxazole. researchgate.net Direct chlorination of a pre-formed 3,5-diphenylisoxazole (B109209) ring at the electron-rich 4-position is also a viable strategy, employing reagents such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

Brominated Derivatives: The introduction of bromine can be achieved by reacting 1,5-disubstituted 3-trifluoromethylpyrazoles with N-bromosuccinimide (NBS), a method that could be adapted for isoxazole analogues. bohrium.com A common strategy for creating substituted diphenyl isoxazoles involves the bromination of chalcone (B49325) precursors, which then undergo cyclization with hydroxylamine (B1172632) hydrochloride to yield the final product. researchgate.netsciensage.info

Iodinated Derivatives: 4-Iodo-3,5-diphenylisoxazole (B187195) is a key synthetic intermediate. It can be prepared in high yield through the electrophilic cyclization of Z-O-methyl oximes derived from 2-alkyn-1-ones using iodine monochloride (ICl). nih.govrsc.org This method is scalable and tolerates a variety of functional groups. nih.gov The resulting 4-iodoisoxazoles are stable and serve as excellent substrates for subsequent palladium-catalyzed cross-coupling reactions. nih.govrsc.org

Table 1: Synthesis of Halogenated this compound Derivatives
HalogenSynthetic MethodKey ReagentsProduct ExampleReference
FluoroElectrophilic FluorinationSelectfluor™4-Fluoro-3,5-diphenylisoxazole worktribe.com
ChloroDirect ChlorinationSulfuryl chloride (SO₂Cl₂)4-Chloro-3,5-diphenylisoxazole
BromoCyclization of Brominated ChalconeBr₂, Hydroxylamine HCl3-Aryl-5-(3'-bromophenyl)isoxazole researchgate.net
IodoElectrophilic IodocyclizationIodine monochloride (ICl)4-Iodo-3,5-diphenylisoxazole nih.govrsc.org

Alkyl and Aryl Derivatives: Symmetrical 4-substituted 3,5-dialkylisoxazoles can be prepared by treating aromatic aldehydes with nitroalkanes in the presence of aqueous sodium hydroxide (B78521). psu.edu For instance, the reaction of 4-methoxybenzaldehyde (B44291) with nitropropane yields 4-(4-methoxyphenyl)-3,5-diethylisoxazole. psu.edu This general approach allows for the introduction of various aryl and alkyl groups at the 4-position of the isoxazole ring. psu.edu

Alkynyl Derivatives: The functionalization of the isoxazole core with alkynyl groups is efficiently achieved through palladium-catalyzed Sonogashira cross-coupling reactions. rsc.orgrsc.org This method utilizes 4-iodo-3,5-diphenylisoxazole as a substrate and couples it with various terminal alkynes. rsc.org The reaction accommodates both electron-donating and electron-withdrawing substituents on the phenyl groups of the terminal alkynes, consistently producing the desired C4-alkynylisoxazoles in high yields. rsc.org The reaction is typically catalyzed by a palladium complex, such as Pd(acac)₂/PPh₃, in the presence of a copper(I) co-catalyst. rsc.org

Table 2: Palladium-Catalyzed Sonogashira Coupling for C4-Alkynylisoxazole Synthesis rsc.org
Isoxazole SubstrateTerminal AlkyneCatalyst SystemProductYield
4-Iodo-3,5-diphenylisoxazolePhenylacetylene (B144264)Pd(acac)₂/PPh₃, CuI3,5-Diphenyl-4-(phenylethynyl)isoxazoleHigh
4-Iodo-3,5-diphenylisoxazole(4-Fluorophenyl)acetylenePd(acac)₂/PPh₃, CuI4-((4-Fluorophenyl)ethynyl)-3,5-diphenylisoxazoleHigh
4-Iodo-3,5-diphenylisoxazole(4-Methoxyphenyl)acetylenePd(acac)₂/PPh₃, CuI4-((4-Methoxyphenyl)ethynyl)-3,5-diphenylisoxazoleHigh

Monomethoxy-substituted o-diphenylisoxazoles have been synthesized in high yields through a three-step reaction sequence. nih.govresearchgate.net This process utilizes readily available starting materials, including benzaldehydes, acetophenones, and arylnitromethanes. nih.gov The synthesis of 5-methoxy-3,4-diphenylisoxazole has also been reported. thieme-connect.com These compounds are of interest for their potential biological activities, and computational modeling has been used to predict their interactions with biological targets. nih.gov

A series of aminoalkoxy substituted this compound derivatives have been synthesized, starting from isoflavone (B191592) precursors. nih.govingentaconnect.com The synthetic route involves the conversion of isoflavones into novel this compound derivatives by treatment with hydroxylamine (NH₂OH). nih.govingentaconnect.comresearchgate.net Subsequent alkylation followed by amination of the resulting phenolic isoxazoles yields the desired aminoalkoxy substituted products. nih.gov This strategy allows for the introduction of various aminoalkyl side chains, such as a pyrrolidinyl-butoxy group, leading to compounds like 5-{4-isopropoxy-2-[4-(pyrrolidin-1-yl)butoxy]phenyl}-4-(4-methoxyphenyl)isoxazole. nih.govingentaconnect.com

Formation of Fused Heterocyclic Systems Containing Isoxazole

The isoxazole ring can be incorporated into larger, fused polycyclic systems. One such example is the synthesis of 4,5-dihydronaphth-[1,2-c]-isoxazoles. tandfonline.com This is achieved by first preparing dilithiated 1-tetralone (B52770) oxime, which is then condensed with various aromatic esters. An acid-catalyzed cyclization of the resulting C-acylated intermediates yields the fused naphthoisoxazole structure. tandfonline.com Another approach involves the synthesis of complex molecules where the isoxazole is a key substituent on another heterocyclic core. For example, 4,9-dimethyl-8-(5-aryl-4,5-dihydro-isoxazol-3-yl) furo [2,3-h] chromen-2-ones have been synthesized from chalcone-like precursors under microwave irradiation, demonstrating the fusion of furo-chromenone and isoxazole-containing moieties. researchgate.net

Ring Transposition and Rearrangement Products from Isoxazoles

The isoxazole ring can undergo various transformations, leading to different heterocyclic structures.

A significant rearrangement is the metal-catalyzed isomerization of 5-heteroatom-substituted 4-haloisoxazoles into 2-halo-2H-azirine-2-carboxylic acid derivatives. thieme-connect.com This reaction can be catalyzed by rhodium(II) carboxylates for esters and amides or by iron(II) chloride for thioesters, providing a convenient, gram-scale method for synthesizing highly functionalized azirines from isoxazole precursors. thieme-connect.com

Another transformation is the recyclization of other heterocyclic systems to form the isoxazole ring. For instance, the chromone (B188151) ring in isoflavonoids can be opened and recyclized by reacting with hydroxylamine, which serves as a method to synthesize 4-aryl-5-(2-hydroxyphenyl)isoxazoles. researchgate.net Photochemical reactions can also induce ring transposition; for example, 5-phenylisoxazole (B86612) has been shown to rearrange into 5-phenyloxazole (B45858) upon irradiation. researchgate.net

Oxazole (B20620) and Bioxazole Derivatives

The photochemical rearrangement of isoxazoles to oxazoles is a well-established transformation that proceeds through an azirine intermediate following the cleavage of the N-O bond. ias.ac.in In the case of diphenylisoxazole isomers, this rearrangement provides a pathway to corresponding diphenyloxazoles. For instance, the irradiation of 3,5-diphenylisoxazole has been shown to yield 2,5-diphenyloxazole (B146863). rsc.orgclockss.org

A notable derivatization of this compound involves its conversion into a dimeric bioxazole structure. Sunlight photolysis of this compound in methanol (B129727), when sensitized by benzophenone (B1666685), results in the formation of 4,4',5,5'-tetraphenyl-2,2'-bioxazole. ias.ac.in This photochemical method is advantageous as it can produce the pure bioxazole directly. ias.ac.in The isomerization of azirinylcarbonylisoxazoles to biisoxazoles can also be induced by LED light, representing a thermodynamically favorable process. researchgate.netmdpi.com

Another photochemical transformation of this compound, upon irradiation at 350 nm in acetone (B3395972) or at 253.7 nm in absolute alcohol, yields phenanthro[9,10-d]-oxazole. ias.ac.in

Table 1: Formation of Oxazole and Bioxazole Derivatives

Starting Material Conditions Product(s) Reference(s)
This compound Sunlight, Benzophenone (sensitizer), Methanol 4,4',5,5'-Tetraphenyl-2,2'-bioxazole ias.ac.in
This compound Irradiation (350 nm in acetone or 253.7 nm in alcohol) Phenanthro[9,10-d]-oxazole ias.ac.in
3,5-Diphenylisoxazole Irradiation (254 nm) 2,5-Diphenyloxazole rsc.orgclockss.org
Azirinylcarbonylisoxazoles LED light (365 nm), Acetonitrile Biisoxazoles researchgate.net

Nitriles and Ketonitriles as Photoproducts

Beyond ring-to-ring interconversions, the photolysis of this compound can lead to ring cleavage, producing acyclic nitrile derivatives. Irradiation of this compound in solvents like acetone or absolute alcohol affords α-benzoylphenylacetonitrile, a type of ketonitrile. ias.ac.in This product formation competes with the cyclization to phenanthro[9,10-d]-oxazole under these conditions. ias.ac.in The formation of such ketonitriles has been identified through methods including single-crystal X-ray studies. ias.ac.in This type of photo-ring cleavage has also been observed with other phenyl-substituted isoxazoles, such as the formation of benzoylacetonitrile (B15868) from 3-phenyl-5-methylisoxazole. researchgate.net

Table 2: Photochemical Formation of Ketonitriles

Starting Material Conditions Product Reference(s)
This compound Irradiation (350 nm in acetone or 253.7 nm in alcohol) α-Benzoylphenylacetonitrile ias.ac.in
3-Phenyl-5-methylisoxazole Irradiation Benzoylacetonitrile researchgate.net

Imidazole (B134444) Formation via Photochemical Conversion

The isoxazole nucleus can be photochemically transformed into the imidazole ring system. This conversion proceeds through the initial N-O bond cleavage to form an acylazirine intermediate, which can then be trapped by amines under UV light to yield 5-hydroxyimidazolines. researchgate.net These 5-hydroxyimidazolines are valuable intermediates as they can be readily converted into multisubstituted imidazoles in a single step. researchgate.net While direct photochemical conversion of this compound to an imidazole has been noted as a process initiated by N-O scission, the detailed pathway often involves these intermediates. ias.ac.inresearchgate.net For example, the attempted photoelectrocyclic ring closure of 4-benzalamino-5-styrylisoxazole, an analogue, resulted in an imidazole. ias.ac.in

Indole (B1671886) and Azirine Formation via Thermal Rearrangements

Thermal conditions can induce rearrangements of the diphenylisoxazole skeleton, leading to different heterocyclic products. Flash pyrolysis of 3,5-diphenylisoxazole at high temperatures (960 °C) yields 2-phenylindole (B188600) as a major product. rsc.orgrsc.org This reaction demonstrates a pathway for converting the isoxazole core into an indole structure.

The key intermediate in many photochemical and some thermal rearrangements of isoxazoles is an azirine. ias.ac.in In the flash pyrolysis of 3,5-diphenylisoxazole, 2,3-diphenyl-2H-azirine was identified as a minor product, supporting its role as a transient species in these transformations. rsc.orgrsc.org The azirine intermediate formed from 3,5-diphenylisoxazole can be isolated and, depending on the wavelength of subsequent irradiation, can be converted to either the corresponding oxazole or back to the isoxazole. clockss.org

Table 3: Thermal Rearrangement Products of Diphenylisoxazole Isomers

Starting Material Conditions Major/Minor Products Reference(s)
3,5-Diphenylisoxazole Flash Pyrolysis (960 °C) 2-Phenylindole (Major), 2,3-Diphenyl-2H-azirine (Minor) rsc.orgrsc.org

Exploration of Stereochemical Control in Synthesis and Reactions

The potential for stereochemical control in the reactions of this compound presents an intriguing area of study. One explored avenue is the photolysis of crystalline isoxazoles to achieve a stereoselective synthesis of photoproducts. In principle, if an isoxazole crystallizes in an enantiomorphous space group, irradiating a single crystal could lead to the formation of an optically active ketonitrile. ias.ac.in This is because the crystal lattice could control the direction of hydrogen migration during the rearrangement. However, solid-state irradiation experiments with this compound have thus far been reported as inconclusive. ias.ac.in

The synthesis of isoxazole derivatives itself can involve stereochemical considerations, particularly when creating chiral centers on the isoxazole ring or in its substituents. Many synthetic methods focus on regioselective outcomes rather than stereoselectivity. researchgate.netthieme-connect.comrsc.org However, the use of chiral auxiliaries or catalysts in the synthesis of related heterocyclic systems like oxazolines is a common strategy to induce stereocontrol, suggesting potential applicability to isoxazole synthesis.

Isoxazole as a Versatile Synthetic Building Block

The isoxazole ring, including the this compound framework, is a valuable and versatile building block in organic synthesis. rsc.org Isoxazoles are considered important synthetic intermediates for creating a variety of biologically active compounds and complex molecular systems. thieme-connect.comtandfonline.com

The reactivity of the isoxazole ring allows for its use in further functionalization and diversification. For example, 3,5-disubstituted isoxazoles can undergo electrophilic aromatic bromination at the 4-position. rsc.org The resulting 4-bromo-3,5-diphenylisoxazole (B78888) is a versatile intermediate that can participate in cross-coupling reactions. It can be subjected to Sonogashira coupling with terminal alkynes or Suzuki-Miyaura coupling with boronic acids to introduce new carbon-carbon bonds at the C-4 position, yielding highly functionalized isoxazole derivatives. rsc.org This demonstrates the utility of the isoxazole core as a stable scaffold for constructing complex molecules. rsc.orgbohrium.com

Emerging Research Avenues and Future Outlook in 4,5 Diphenylisoxazole Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, aiming to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. nih.govnih.gov Traditional methods for synthesizing isoxazoles often rely on hazardous solvents and harsh reaction conditions. rsc.org Consequently, significant research has been directed towards developing more sustainable protocols.

Modern green approaches to isoxazole (B147169) synthesis, which are applicable to 4,5-diphenylisoxazole, include:

Water-mediated reactions: Utilizing water as a benign solvent is a cornerstone of green synthesis. nih.gov One-pot reactions in aqueous media, sometimes with catalysts like polyethylene (B3416737) glycol (PEG-400), have been developed for isoxazole synthesis, offering advantages such as high yields and simple work-up procedures. nih.gov

Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. nih.gov It is considered a green and sustainable method for preparing various isoxazole derivatives. nih.gov

Ultrasonic irradiation (Sonochemistry): Ultrasound-assisted synthesis provides an eco-friendly alternative by enhancing reaction rates, reducing energy consumption, and often enabling solvent-free conditions. nih.govbiorxiv.org This method has been successfully applied to multicomponent reactions for synthesizing isoxazole-5(4H)-ones. nih.gov

Use of eco-friendly catalysts: Research has focused on replacing toxic metal catalysts with more benign alternatives. This includes the use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), which are inexpensive and environmentally friendly. rsc.org Metal-free synthetic routes are also being explored to avoid the costs, toxicity, and waste associated with metal catalysts. researchgate.net

These methodologies align with the core principles of green chemistry by promoting atom economy, using safer substances, and designing for energy efficiency.

Green Synthetic Method Key Advantages Example Application (General Isoxazoles) Citation
Water-mediated SynthesisEnvironmentally benign, safe, readily available solvent.One-pot synthesis of isoxazolyl pyrroles using PEG-400 in water. nih.gov
Microwave IrradiationReduced reaction times, higher yields, increased selectivity.Synthesis of isoxazole derivatives via chalcones. nih.govnih.gov
Ultrasonic IrradiationEnhanced reaction rates, reduced energy consumption, often solvent-free.One-pot multicomponent synthesis of isoxazole-5(4H)-ones. nih.govbiorxiv.org
Agro-waste CatalystsInexpensive, abundant, benign, good atom economy.Synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. rsc.org
Metal-free SynthesisAvoids toxicity, high costs, and waste from metal catalysts.Cycloaddition using oxone in an aqueous medium. researchgate.net

Advanced Mechanistic Elucidations for Complex Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For isoxazoles, the most common synthetic route is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene. nih.gov Two primary mechanisms have been proposed for this reaction: a concerted pericyclic pathway and a stepwise pathway involving a diradical intermediate. nih.gov

Recent research has employed advanced techniques to dissect these mechanisms. For instance, electrochemical methods have been developed for isoxazoline (B3343090) synthesis, where in-situ monitoring and density functional theory (DFT) calculations have supported a stepwise, radical-mediated mechanism, challenging the conventional concerted [3+2] cycloaddition hypothesis in these specific systems. nih.gov

The rearrangement of isoxazoles into other heterocyclic systems is another area of intense mechanistic investigation. A notable example is the base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles. nih.govrsc.org Mechanistic proposals for such transformations often involve initial deprotonation followed by N-O bond cleavage to form an intermediate that subsequently cyclizes to the more stable oxazole (B20620) ring. rsc.org These studies highlight the lability of the isoxazole N-O bond, a feature that underpins much of its unique reactivity. nih.govbiorxiv.org

Innovative Applications of Spectroscopic Techniques for Real-Time Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, intermediates, and mechanisms. Operando spectroscopy, which involves collecting spectroscopic data from a catalyst or reaction mixture under actual working conditions, is a powerful methodology for achieving this. wikipedia.orgrsc.org This technique combines in situ characterization with the simultaneous measurement of reaction activity and selectivity. wikipedia.orgresearchgate.net

For the synthesis of this compound and its derivatives, several spectroscopic techniques could be applied in an operando fashion:

Infrared (IR) Spectroscopy: In situ and operando IR spectroscopy can track the consumption of reactants and the formation of products and intermediates by monitoring their characteristic vibrational frequencies. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the real-time, non-invasive monitoring of reaction progress, providing detailed structural information about all species in the reaction mixture. scispace.com

Raman Spectroscopy: This technique is complementary to IR and is particularly useful for monitoring reactions in aqueous media. Coupling Raman spectroscopy with mass spectrometry or gas chromatography in an operando setup allows for the direct correlation of structural changes with product formation. hidenanalytical.com

These advanced spectroscopic methods enable a more dynamic and comprehensive understanding of the chemical transformations involved in isoxazole chemistry, moving beyond static analysis of starting materials and final products.

Synergistic Approaches Combining Computational and Experimental Chemistry

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies has become an indispensable tool in modern chemical research. nih.gov This synergistic approach provides a powerful framework for understanding and predicting the outcomes of chemical reactions involving isoxazoles.

In the context of this compound chemistry, this combined strategy is applied to:

Elucidate Reaction Mechanisms: DFT calculations can map out potential energy surfaces for reactions, identifying transition states and intermediates. This has been used to study the regioselectivity of [3+2] cycloaddition reactions, with theoretical results showing good agreement with experimental findings. nih.govresearchgate.net For instance, studies on the reaction of β-azolyl enamines with nitrile oxides used DFT to demonstrate a stereoselective pathway, explaining the exclusive formation of certain isomers. beilstein-journals.orgbeilstein-journals.org

Predict Reactivity and Selectivity: Computational models can predict how changes in substrate structure or reaction conditions will affect the outcome of a reaction. This predictive power can guide experimental design, saving time and resources. Global reactivity indexes derived from DFT can explain the regioselectivity observed in the formation of complex isoxazole structures. researchgate.net

Interpret Spectroscopic Data: Theoretical calculations can help assign and interpret complex spectroscopic data, leading to more accurate structural characterization of novel compounds.

A study on the thermal rearrangement of 3-acylaminoisoxazoles into oxazoles provides a clear example of this synergy. DFT calculations showed that a Boulton-Katritzky rearrangement to a 1,2,4-oxadiazole (B8745197) intermediate was energetically favored, followed by a subsequent rearrangement to the final, more stable oxazole product, thus explaining the experimental observations through a cascade mechanism. nih.gov

Parameter Experimental Approach Computational (DFT) Approach Synergistic Outcome
Regioselectivity Isolation and characterization of product isomers (e.g., via NMR, X-ray).Calculation of transition state energies for different reaction pathways.Rationalization of observed product distribution and prediction of selectivity for new substrates. nih.gov
Stereoselectivity Analysis of product stereochemistry (e.g., coupling constants in NMR).Modeling of steric and electronic effects in transition states.Explanation for the formation of specific stereoisomers. beilstein-journals.org
Reaction Mechanism Kinetic studies, trapping of intermediates, isotopic labeling.Mapping of the potential energy surface, identification of intermediates and transition states.A detailed, validated step-by-step mechanism for the transformation. nih.gov

Exploration of Novel Reactivity and Unprecedented Rearrangements

The inherent reactivity of the isoxazole ring, stemming from the weak N-O bond, makes it a fascinating scaffold for exploring novel chemical transformations and rearrangements. nih.govbiorxiv.org Research on this compound has uncovered unique photochemical behavior.

Upon irradiation, this compound can undergo a variety of transformations depending on the conditions:

Photoisomerization: Like many isoxazoles, it can isomerize to the corresponding oxazole, in this case, 4,5-diphenyloxazole, likely proceeding through an azirine intermediate. ias.ac.in

Photocyclization: Irradiation can induce an electrocyclic ring closure to form phenanthro[9,10-d]-oxazole. ias.ac.in

Photodimerization: In the presence of a sensitizer (B1316253) like benzophenone (B1666685), sunlight photolysis leads to the formation of a dimer, 4,4',5,5'-tetraphenyl-2,2'-bioxazole. ias.ac.in

Ring-Opening: Under certain irradiation conditions (e.g., 350 nm in acetone), the isoxazole ring can open to yield α-benzoylphenylacetonitrile. ias.ac.in

Beyond photochemistry, base-mediated rearrangements represent another fertile ground for discovering novel reactivity. The Boulton-Katritzky rearrangement, a well-known thermal rearrangement of isoxazoles, has been observed in complex systems, leading to otherwise inaccessible heterocyclic products. beilstein-journals.org The discovery of a facile base-mediated rearrangement of tetrahydro-benzisoxazoles to tetrahydrobenzoxazoles further underscores the potential for unprecedented transformations within the isoxazole family. nih.govrsc.org The intrinsic photoreactivity of the isoxazole ring is also being harnessed in chemoproteomics as a minimalist, built-in photo-crosslinker, offering an alternative to more cumbersome, traditional crosslinking agents. nih.govnih.govbiorxiv.org

Advanced Material Science Applications of Isoxazole-Based Scaffolds

The rigid, planar, and electron-rich nature of the isoxazole ring makes it an attractive building block for the development of advanced functional materials. While specific applications of this compound are still emerging, the broader isoxazole scaffold has been incorporated into a variety of materials with interesting properties. ingentaconnect.comlifechemicals.com

Liquid Crystals: The structural rigidity of the isoxazole ring is beneficial for creating molecules with liquid crystalline properties. Isoxazole derivatives have been synthesized that exhibit thermotropic liquid crystal phases, which are essential for display technologies. lifechemicals.comresearchgate.net

Polymers: Isoxazole units can be incorporated into polymer backbones or as pendant groups. For example, 3,5-dimethyl-4-vinylisoxazole (B7818277) has been polymerized to create polymers with pendant isoxazole rings, which could have applications in specialty materials. researchgate.net

Optical and Electronic Materials: The optical properties of isoxazoles have led to their use in dye-sensitized solar cells and as fluorescent sensors. ingentaconnect.comlifechemicals.com Their electrochemical properties also make them candidates for use as electrochemical probes. ingentaconnect.com

The exploration of isoxazole-based scaffolds in material science is a rapidly growing field. The specific substitution pattern of this compound, with its extended π-system, suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where charge transport and luminescent properties are key.

Q & A

Q. What are the standard synthetic protocols for 4,5-diphenylisoxazole, and how do their efficiencies compare?

The synthesis typically involves a chalcone intermediate derived from acetophenone and benzaldehyde, followed by oxidative cyclization under hydroxylamine hydrochloride and basic conditions to form the isoxazole ring. A regioselective one-pot method using copper salts (e.g., Cu(OAc)₂) in DMF improves efficiency by combining cyclization and dehydrogenation steps, achieving yields up to 85% . Alternative routes include enantioselective synthesis starting from (S)-(+)-2-phenylglycinol, yielding chiral dihydrooxazole derivatives with >99% purity via IR, NMR, and polarimetry validation .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : Proton signals at δ 7.87–7.46 ppm (aromatic protons) and δ 6.82 ppm (isoxazole proton) confirm the core structure .
  • IR spectroscopy : Absorption bands at ~1710 cm⁻¹ (C=O stretching in oxazoline derivatives) and ~1660 cm⁻¹ (conjugated systems) .
  • GC-MS and elemental analysis : Validate molecular weight and purity (>99%) .

Q. How are preliminary biological activities of this compound derivatives evaluated?

Anticancer and antifungal activities are tested via in vitro assays against cancer cell lines (e.g., HeLa, MCF-7) and fungal strains (e.g., Candida albicans). For example, 3,5-diphenylisoxazole derivatives exhibit IC₅₀ values <125 µg/mL in antifungal screens, comparable to ascorbic acid in antioxidant assays .

Advanced Research Questions

Q. What factors influence regioselectivity in the synthesis of this compound derivatives?

Regioselectivity is governed by electronic and steric effects. Copper-catalyzed dehydrogenation of dihydroisoxazolines favors 3,5-diphenylisoxazole formation due to the stabilizing interaction between Cu²⁺ and the chalcone’s hydroxyl group . DFT calculations (M06-2X/6-311+G(2df,p)) reveal that electron-donating groups on indoleynes enhance regioselectivity in Diels-Alder reactions, while electron-withdrawing groups reduce it .

Q. How can enantiomeric purity be achieved in this compound derivatives, and why is it significant?

Enantioselective synthesis using (S)-(+)-2-phenylglycinol as a chiral auxiliary yields (S)-dihydrooxazole derivatives with 83–94% efficiency. Polarimetry ([α]D²⁵ = +25° to +30°) and chiral HPLC validate enantiopurity. This is critical for studying stereospecific biological interactions, such as binding to tumor-suppressing kinases .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) arise from differences in cell lines, assay protocols, or derivative substituents. Systematic meta-analysis using standardized assays (e.g., MTT for cytotoxicity) and multivariate statistical models (e.g., PCA) can isolate structure-activity relationships (SARs) .

Q. How do computational methods enhance the design of this compound-based therapeutics?

Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins like COX-2 or tubulin. For instance, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives show strong binding affinity (ΔG = -9.2 kcal/mol) to COX-2’s active site, guiding SAR optimization .

Methodological Considerations

Q. What experimental precautions are necessary for handling hydroxylamine hydrochloride in isoxazole synthesis?

Hydroxylamine hydrochloride is hygroscopic and requires anhydrous conditions. Reflux in ethanol with Na₂CO₃ ensures controlled release of NH₂OH, minimizing side reactions like overoxidation. Post-reaction quenching with ice water prevents exothermic decomposition .

Q. How can reaction yields be optimized in one-pot syntheses of this compound?

Key parameters:

  • Solvent choice : DMF enhances copper salt solubility and stabilizes intermediates .
  • Temperature : Reflux at 80–90°C balances reaction rate and byproduct formation.
  • Catalyst loading : 10 mol% Cu(OAc)₂ maximizes dehydrogenation efficiency without side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.